N,N'-[(3-Methylphenyl)methylene]bis(2,2-dichloroacetamide)
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Overview
Description
N,N’-[(3-Methylphenyl)methylene]bis(2,2-dichloroacetamide) is an organic compound characterized by its unique structure, which includes a 3-methylphenyl group and two dichloroacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(3-Methylphenyl)methylene]bis(2,2-dichloroacetamide) typically involves the reaction of 3-methylbenzaldehyde with 2,2-dichloroacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N,N’-[(3-Methylphenyl)methylene]bis(2,2-dichloroacetamide) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one or more atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler amides or amines.
Scientific Research Applications
N,N’-[(3-Methylphenyl)methylene]bis(2,2-dichloroacetamide) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or its interactions with biological targets.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which N,N’-[(3-Methylphenyl)methylene]bis(2,2-dichloroacetamide) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways. The exact mechanism can vary depending on the context and application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bis(dichloroacetamide) derivatives and compounds with similar structural motifs, such as:
Uniqueness
N,N’-[(3-Methylphenyl)methylene]bis(2,2-dichloroacetamide) is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity, biological activity, or industrial utility compared to similar compounds.
Properties
CAS No. |
58085-05-5 |
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Molecular Formula |
C12H12Cl4N2O2 |
Molecular Weight |
358.0 g/mol |
IUPAC Name |
2,2-dichloro-N-[[(2,2-dichloroacetyl)amino]-(3-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C12H12Cl4N2O2/c1-6-3-2-4-7(5-6)10(17-11(19)8(13)14)18-12(20)9(15)16/h2-5,8-10H,1H3,(H,17,19)(H,18,20) |
InChI Key |
SCBNTAGGRGKLFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl |
Origin of Product |
United States |
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